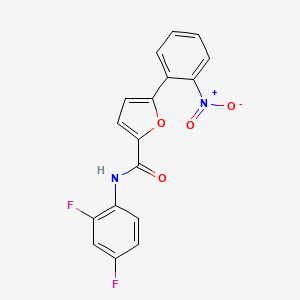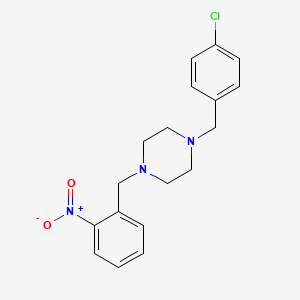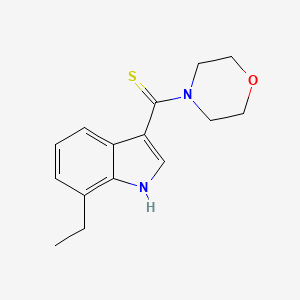methanone](/img/structure/B5834132.png)
[3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone, also known as HMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of [3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. [3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
[3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, as well as to scavenge free radicals and protect against oxidative stress. Additionally, [3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone has been found to induce apoptosis in cancer cells and to inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone in lab experiments is its ability to exhibit multiple biochemical and physiological effects, making it a versatile compound for studying various pathways and processes. However, one limitation is the lack of comprehensive understanding of its mechanism of action, which may hinder the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of [3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone. One potential avenue is the development of new therapeutic agents based on the structure and properties of [3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone. Additionally, further investigation into the mechanism of action of [3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone may provide insights into the underlying pathways involved in inflammation, oxidative stress, and cancer progression. Finally, the exploration of new synthetic routes and modifications to the [3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone structure may lead to the development of more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of [3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone can be achieved through a multi-step process involving the reaction of 3-methylbenzaldehyde with 2-hydroxy-5-methoxyacetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate and acetic acid to form the pyrazole ring, which is subsequently substituted with a methyl group to form the final product.
Applications De Recherche Scientifique
[3-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new therapeutic agents.
Propriétés
IUPAC Name |
[5-(2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-4-3-5-12(8-11)18(22)15-10-19-20-17(15)14-9-13(23-2)6-7-16(14)21/h3-10,21H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWVQOFRBILUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(NN=C2)C3=C(C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646779 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dichloro-4-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5834064.png)
![3-benzyl-6-methyl-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5834068.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5834076.png)




![1-bromo-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5834107.png)
![4-(4-morpholinyl)-3-nitrobenzaldehyde (4-{[4-(4-morpholinyl)-3-nitrobenzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5834114.png)


![2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5834145.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5834147.png)